2-Cyano-5-(3-cyanophenyl)phenol

Description

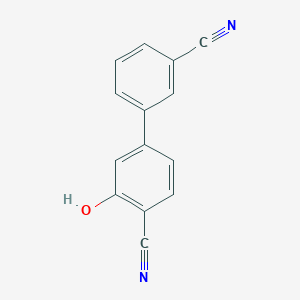

2-Cyano-5-(3-cyanophenyl)phenol is a bifunctional aromatic compound featuring two cyano groups and a hydroxyl substituent. Its structure combines a phenol core with meta- and para-substituted cyanophenyl moieties, conferring unique electronic and steric properties.

Properties

IUPAC Name |

4-(3-cyanophenyl)-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O/c15-8-10-2-1-3-11(6-10)12-4-5-13(9-16)14(17)7-12/h1-7,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPVMFCZBXMOPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90684636 | |

| Record name | 3'-Hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90684636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261897-94-2 | |

| Record name | 3'-Hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90684636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(3-cyanophenyl)phenol typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient and environmentally friendly method.

Industrial Production Methods

Industrial production of this compound may involve the preparation of salicylaldoxime, followed by dehydration and hydrolytic-acidification reactions . The dehydration step uses an anhydride as a dehydrating agent, while the hydrolytic-acidification reaction employs a 10 to 30 mass percent alkaline solution at temperatures ranging from 100 to 150°C .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(3-cyanophenyl)phenol can undergo various types of chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: Quinones formed from oxidation can be reduced back to phenols.

Substitution: The cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and alcohols can react with the cyano groups under basic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Phenols

Substitution: Amines and alcohol derivatives

Scientific Research Applications

2-Cyano-5-(3-cyanophenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-5-(3-cyanophenyl)phenol involves its interaction with molecular targets and pathways within biological systems. The compound’s cyano groups can act as electron-withdrawing groups, influencing the reactivity of the phenolic hydroxyl group. This can lead to the formation of reactive intermediates that interact with cellular components, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Inhibitory Activity of Cyano-Substituted Compounds

| Compound | Target | IC₅₀ (µM) | Selectivity (IC₅₀ RNase H/IN) | Reference |

|---|---|---|---|---|

| Compound 82 (3-cyanophenyl) | HIV-1 RNase H | 1.77 | 1.5 | |

| HIV-1 IN | 1.18 | |||

| Compound 83 (4-cyanophenyl) | HIV-1 RNase H | >10 | N/A |

Table 2: Physicochemical Properties of Structural Analogs

*Estimated based on molecular formula.

Key Findings and Implications

- Meta vs. Para Substitution: Meta-cyanophenyl groups enhance selectivity in enzyme inhibition (e.g., HIV-1 RNase H/IN), whereas para-substituted analogs often exhibit reduced activity .

- Correlation with Corrosion Inhibition: The 3-cyanophenyl group’s adsorption efficiency in acidic environments suggests broader applicability in materials science, though biological interactions require further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.